

BFC1108: A Novel Bcl-2 Functional Converter for Targeted Cancer Therapy

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Compound of Interest

Compound Name: BFC1108

Cat. No.: B505118

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An In-depth Technical Guide on Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

BFC1108 is a novel small molecule that has been identified as a Bcl-2 functional converter. It represents a promising therapeutic agent for cancers that overexpress the anti-apoptotic protein Bcl-2. Unlike traditional inhibitors that block the binding pocket of Bcl-2, **BFC1108** induces a conformational change in the protein, exposing its pro-apoptotic BH3 domain and converting it into a "killer" protein. This technical guide provides a comprehensive overview of the available data on the binding characteristics and kinetics of **BFC1108** with its target, Bcl-2. While quantitative binding affinity and kinetic parameters are not yet publicly available, this document summarizes the key experimental findings that demonstrate this interaction and its functional consequences, details the methodologies used in these pivotal studies, and illustrates the underlying signaling pathways.

Introduction to BFC1108

BFC1108, with the chemical name 5-chloro-N-(2-ethoxyphenyl)-2-[(4-methoxybenzyl)amino]benzamide (CAS 692774-37-1), is a small molecule that has emerged from research aimed at discovering new ways to target Bcl-2, a key regulator of apoptosis.^{[1][2][3][4][5]} Overexpression of Bcl-2 is a common mechanism by which cancer cells evade

programmed cell death, leading to tumor progression and resistance to therapy. **BFC1108** offers a unique mechanism of action by not just inhibiting Bcl-2, but by actively converting it into a pro-apoptotic effector.

Binding Affinity and Kinetics Data

As of the latest available literature, specific quantitative data regarding the binding affinity (e.g., dissociation constant, K_d) and binding kinetics (e.g., association rate constant, k_{on} ; dissociation rate constant, k_{off}) of **BFC1108** to Bcl-2 have not been published. The interaction has been characterized through qualitative and functional assays, which are detailed in the subsequent sections.

Table 1: Summary of **BFC1108** - Bcl-2 Binding Data

Parameter	Value	Method	Source
K_d (Dissociation Constant)	Not Reported	-	-
k_{on} (Association Rate)	Not Reported	-	-
k_{off} (Dissociation Rate)	Not Reported	-	-

The absence of this quantitative data highlights an area for future research that will be critical for the further development and optimization of **BFC1108** as a therapeutic candidate.

Experimental Protocols for Demonstrating **BFC1108**-Bcl-2 Interaction

The binding of **BFC1108** to Bcl-2 has been demonstrated through several key experiments that confirm a direct interaction and a resulting conformational change in the protein.

Thermal Shift Assay

A thermal shift assay, also known as differential scanning fluorimetry, was employed to demonstrate the direct binding of **BFC1108** to full-length Bcl-2 protein. This technique

measures the change in the thermal stability of a protein upon ligand binding.

Methodology:

- Recombinant full-length Bcl-2 protein is incubated with either **BFC1108** or a vehicle control.
- A fluorescent dye, such as SYPRO Orange, which binds to hydrophobic regions of unfolded proteins, is added to the solution.
- The temperature of the solution is gradually increased, and the fluorescence is monitored.
- The melting temperature (T_m), the temperature at which 50% of the protein is unfolded, is determined.
- An increase in the T_m in the presence of **BFC1108** indicates that the compound binds to and stabilizes the Bcl-2 protein.

Limited Proteolysis Assay

Limited proteolysis was used to show that **BFC1108** interacts with the loop domain of Bcl-2, inducing a conformational change.

Methodology:

- Purified GST-tagged Bcl-2 loop domain is incubated with **BFC1108** or a vehicle control.
- A protease, such as trypsin, is added to the mixture for various time points.
- The proteolysis is stopped at each time point, and the resulting protein fragments are analyzed by SDS-PAGE and visualized by Coomassie staining or Western blot.
- An altered pattern of proteolysis in the presence of **BFC1108**, such as an increase in the cleavage of the loop domain, suggests a conformational change induced by the compound binding.

Flow Cytometry for BH3 Domain Exposure

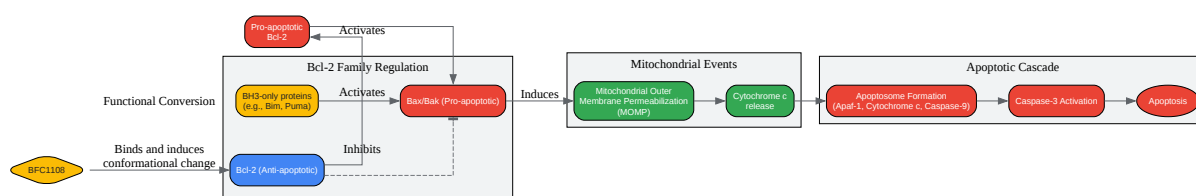
This assay directly visualizes the functional consequence of **BFC1108** binding: the exposure of the pro-apoptotic BH3 domain of Bcl-2 in living cells.

Methodology:

- Cancer cells overexpressing Bcl-2 (e.g., MDA-MB-231/Bcl-2) are treated with **BFC1108** or a vehicle control.
- The cells are then fixed and permeabilized to allow antibody access to intracellular proteins.
- The cells are incubated with a primary antibody that specifically recognizes the exposed BH3 domain of Bcl-2.
- A fluorescently labeled secondary antibody is used to detect the primary antibody.
- The fluorescence intensity of the cell population is quantified by flow cytometry. An increase in fluorescence in **BFC1108**-treated cells indicates the exposure of the Bcl-2 BH3 domain.

Signaling Pathway and Mechanism of Action

BFC1108's mechanism of action centers on the modulation of the intrinsic apoptotic pathway, which is tightly regulated by the Bcl-2 family of proteins.



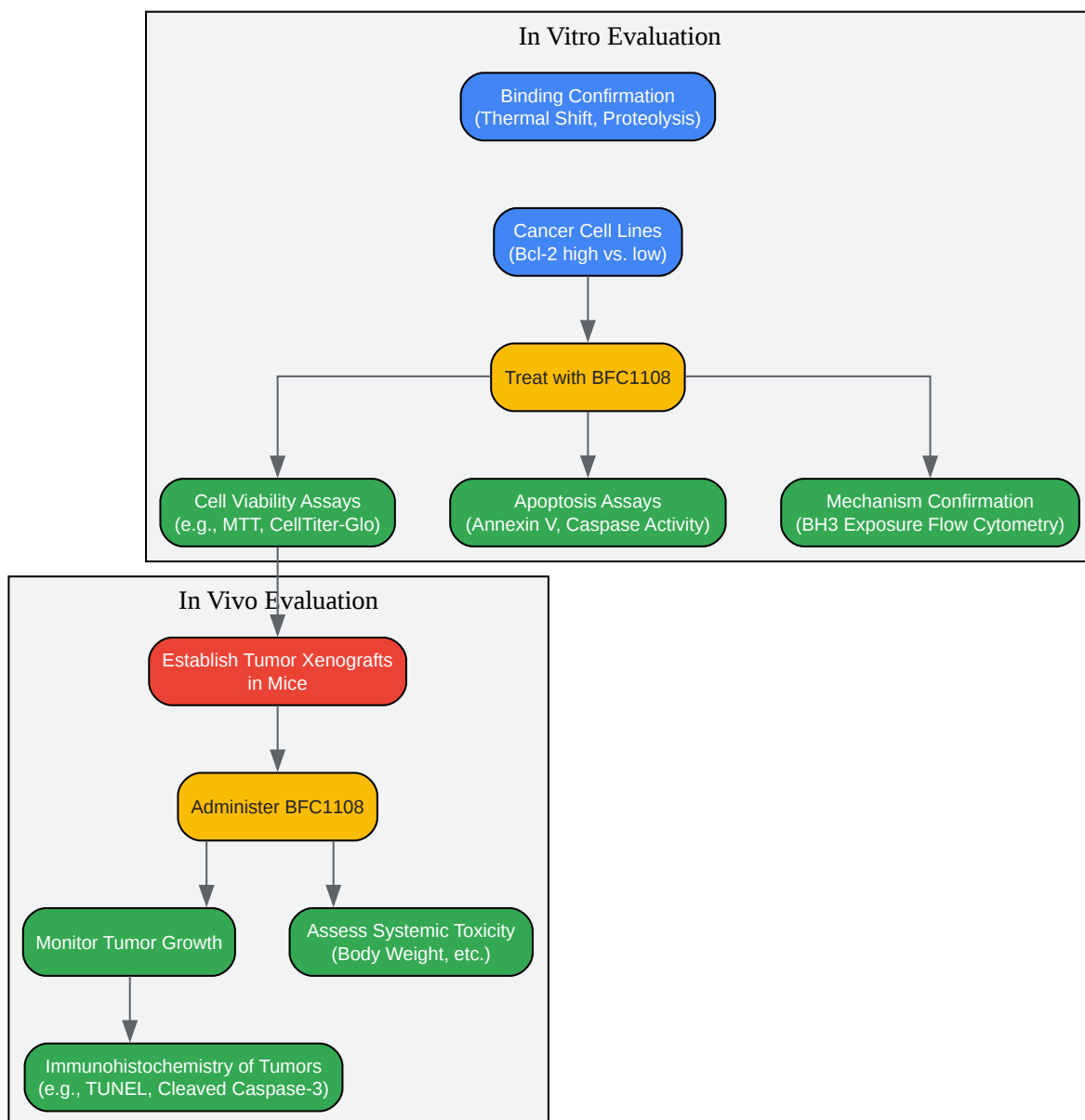
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BFC1108 Mechanism of Action

In healthy cells, anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins such as Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). **BFC1108** binds to Bcl-2, causing a conformational change that exposes its BH3 domain. This "converted" Bcl-2 can no longer inhibit Bax and Bak, and may even actively promote their oligomerization at the mitochondrial membrane. This leads to MOMP, the release of cytochrome c, apoptosome formation, and the activation of caspases, ultimately resulting in apoptosis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the efficacy of **BFC1108**.



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BFC1108 Preclinical Evaluation Workflow

Conclusion and Future Directions

BFC1108 represents a novel and exciting approach to targeting Bcl-2 in cancer. Its unique mechanism of converting an anti-apoptotic protein into a pro-apoptotic one holds significant therapeutic potential. While the direct binding and functional consequences have been established, a critical next step in the preclinical development of **BFC1108** will be the quantitative characterization of its binding affinity and kinetics. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could provide these crucial data points. This information will be invaluable for structure-activity relationship (SAR) studies, lead optimization, and for building more accurate pharmacokinetic/pharmacodynamic (PK/PD) models to guide further clinical development. The continued investigation of **BFC1108** and similar Bcl-2 functional converters is a promising avenue for the development of new and effective cancer therapies.

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